

(+)-Cinchonaminone derivatives and their structural analogues

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An In-depth Technical Guide on **(+)-Cinchonaminone** Derivatives and Their Structural Analogues for Researchers, Scientists, and Drug Development Professionals.

Introduction

(+)-Cinchonaminone is an indole alkaloid that was first isolated from Cinchonae Cortex.[1] Its structure features an indole ring linked to a cis-3,4-disubstituted piperidine ring at the 2-position.[1] This compound has garnered interest due to its inhibitory activity against monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.[1] MAO exists in two isoforms, MAO-A and MAO-B, which are significant targets in the development of treatments for depression and neurodegenerative disorders like Parkinson's disease, respectively.[1][2] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of (+)-cinchonaminone and its simplified derivatives as potential MAO inhibitors.

Quantitative Data on Monoamine Oxidase Inhibition

The inhibitory activities of **(+)-cinchonaminone**, its enantiomer, and structurally simplified analogues were evaluated against human MAO-A (hMAO-A) and human MAO-B (hMAO-B). The results, expressed as IC50 values, are summarized in the tables below.

Table 1: hMAO-A and hMAO-B Inhibitory Activity of (+)- and (-)-Cinchonaminone



Compound	Configuration	hMAO-A IC50 (μM)	hMAO-B IC50 (μM)
(+)-1	(3R,4S)	>1000	114 ± 11.2
(-)-1	(3S,4R)	>1000	104 ± 16.7

Data are presented as mean \pm SD (n=3).

Table 2: hMAO-A and hMAO-B Inhibitory Activity of Simplified Analogues 29–31

Compound	R	hMAO-A IC50 (μM)	hMAO-B IC50 (μM)	Selectivity Index (hMAO- A/hMAO-B)
29	Н	>1000	>1000	-
30	CH3	720 ± 87	66.6 ± 18.9	11
31	Н	82.5 ± 14.7	121 ± 38.2	0.68

Data are presented as mean \pm SD (n=3).

Experimental Protocols General Synthetic Procedure for (+)- and (-) Cinchonaminone (1)

The total synthesis of **(+)-cinchonaminone** and its enantiomer was achieved through a multistep process culminating in the coupling of an optically pure piperidine unit with an indole unit. [1]

- Preparation of the Organocopper Reagent: Zinc was inserted into the carbon–iodine bond of the optically pure piperidine unit (3R,4R)-2 or (3S,4S)-2. Subsequently, CuCN and 2 equivalents of LiCl were added to generate the corresponding organocopper reagent.[1]
- Cross-Coupling Reaction: The organocopper reagent was then subjected to a cross-coupling reaction with the indole unit 3 to yield the target compound 27.[1]



• Final Steps: Further synthetic transformations, as detailed in the source literature, were carried out to afford **(+)-cinchonaminone** ((3R,4S)-1) and (-)-cinchonaminone ((3S,4R)-1). [1]

General Synthetic Procedure for Simplified Analogues (29–31)

The structurally simplified derivatives were synthesized using a similar cross-coupling strategy. [1]

• Coupling Reaction: The synthesis involved the coupling of indole units (3, 32, and 33) with the piperidine unit 34.[1] The reaction conditions were analogous to those used for the synthesis of cinchonaminone.[1]

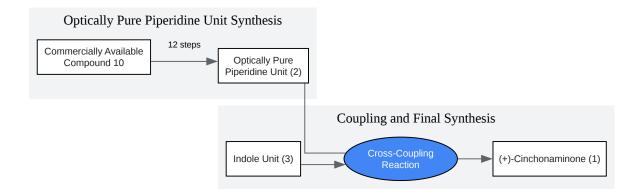
Monoamine Oxidase (MAO) Inhibitory Activity Assay

The inhibitory activities of the synthesized compounds on hMAO-A and hMAO-B were determined using a fluorescence-based assay.

- Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B were used as the enzyme sources. A suitable fluorescent substrate was prepared in an appropriate buffer.
- Inhibition Assay: The synthesized compounds were incubated with the MAO enzymes for a specified period. The enzymatic reaction was initiated by the addition of the substrate.
- Fluorescence Measurement: The change in fluorescence intensity over time was measured using a fluorescence plate reader. The rate of the reaction was calculated from the linear portion of the fluorescence curve.
- IC50 Determination: The concentration of the compound that caused 50% inhibition of the
 enzyme activity (IC50) was determined by plotting the percentage of inhibition against the
 logarithm of the inhibitor concentration.

Visualizations Synthetic Strategy for (+)-Cinchonaminone

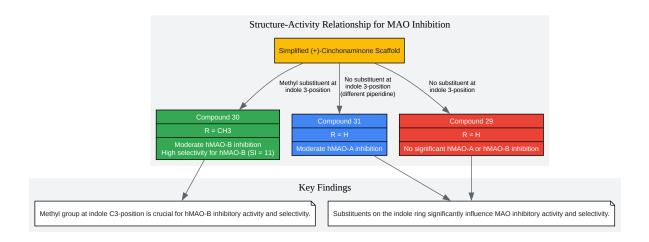




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Caption: Synthetic pathway for (+)-Cinchonaminone.

Structure-Activity Relationship of Simplified Analogues





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Caption: SAR of simplified (+)-Cinchonaminone analogues.

Conclusion

The total synthesis of **(+)-cinchonaminone** and its enantiomer has been successfully achieved, confirming the absolute configuration of the natural product.[1] Furthermore, the investigation into structurally simplified analogues has provided valuable insights into the structure-activity relationships for MAO inhibition. Notably, the presence of a methyl substituent at the 3-position of the indole ring in compound 30 led to the highest hMAO-B inhibitory activity and selectivity.[1] These findings highlight the potential for developing novel and selective MAO inhibitors based on the **(+)-cinchonaminone** scaffold for the treatment of neurological and psychiatric disorders. Further exploration of substitutions on the indole ring and modifications of the piperidine moiety could lead to the discovery of even more potent and selective drug candidates.

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